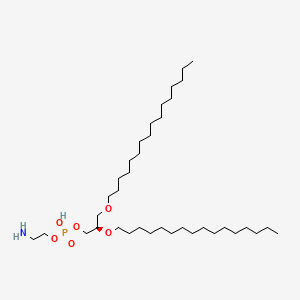

2-Aminoethyl (2R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 2-aminoethyl [(2R)-2,3-dihexadecoxypropyl] hydrogen phosphate, which precisely describes the stereochemical configuration and structural connectivity. The (R) configuration at the second carbon of the glycerol backbone represents the crucial stereochemical determinant that distinguishes this compound from its enantiomeric counterpart. This stereochemical specification follows the Cahn-Ingold-Prelog priority rules, where the phosphoethanolamine group takes precedence over the hexadecyloxy substituents in determining the absolute configuration. The compound carries the Chemical Abstracts Service registry number 61423-61-8, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C₃₇H₇₈NO₆P encapsulates the complete atomic composition, revealing a substantial molecular weight of 664.0 grams per mole. The systematic name 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine emphasizes the sn (stereospecific numbering) convention, where the phosphoethanolamine moiety occupies the sn-3 position of the glycerol backbone. Alternative nomenclature includes 1,2-O-Dihexadecyl-sn-glycero-3-phosphoethanolamine, which explicitly acknowledges the ether oxygen linkages between the glycerol backbone and the hexadecyl chains. The International Chemical Identifier key UXDBPOWEWOXJCE-DIPNUNPCSA-N provides a unique digital fingerprint for computational databases and chemical informatics applications.

The stereochemical configuration analysis reveals the compound maintains the naturally occurring glycerol backbone stereochemistry found in biological membrane lipids. The (R) configuration at the C-2 position ensures compatibility with enzymatic processes and membrane protein interactions that recognize specific stereochemical orientations. The Simplified Molecular Input Line Entry System representation CCCCCCCCCCCCCCCCOCC@HOCCCCCCCCCCCCCCCC encodes the complete structural connectivity, including the stereochemical specification denoted by the @ symbol at the chiral center. This comprehensive nomenclature framework enables precise chemical communication and facilitates accurate structural identification across diverse scientific disciplines.

Molecular Geometry Optimization via Computational Modeling

Computational molecular dynamics simulations have provided detailed insights into the three-dimensional structure and conformational dynamics of 2-aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate. The CHARMM36 force field with explicit treatment of long-range dispersion interactions through the Lennard-Jones particle mesh Ewald method has been specifically parametrized for ether-linked phospholipids, including this compound. These computational models reveal that the ether linkages fundamentally alter the dihedral potential energy landscape compared to conventional ester-linked phospholipids, requiring specialized parametrization of C-O-C-C and O-C-C-O dihedral angles.

Molecular geometry optimization studies demonstrate that the ether linkages introduce greater conformational flexibility in the glycerol backbone region compared to ester-linked analogs. The absence of carbonyl groups in the ether linkages eliminates specific hydrogen bonding sites and reduces the local dipole moment, affecting the overall molecular electrostatic potential distribution. All-atom molecular dynamics simulations using the optimized force field parameters show improved agreement with experimental structural data, particularly regarding bilayer surface areas and water penetration profiles. The computational models accurately reproduce the experimental observation that ether-linked phospholipids allow increased water penetration into the headgroup region compared to their ester-linked counterparts.

The parametrization process involved systematic adjustment of partial charges and van der Waals parameters to achieve consistency between quantum mechanical calculations and experimental observables. The revised force field, designated C36e, incorporates modified partial charges for atoms involved in the ether linkages, with the O21 and O31 atoms carrying charges of -0.4739 electrons compared to -0.49 electrons in the original parametrization. The van der Waals parameters were similarly adjusted, with the radius parameter for O22 and O32 atoms optimized to 1.6470 Angstroms and the well depth parameter maintained at -0.1192 kilocalories per mole. These computational optimizations enable accurate prediction of structural properties, thermodynamic behavior, and intermolecular interactions for systems containing this ether-linked phospholipid.

| Parameter | Original C36 | Optimized C36e |

|---|---|---|

| O21/O31 Partial Charge (e) | -0.49 | -0.4739 |

| O22/O32 Partial Charge (e) | -0.63 | -0.6272 |

| O22/O32 van der Waals Radius (Å) | 1.70 | 1.6470 |

| O22/O32 Well Depth (kcal/mol) | -0.120 | -0.1192 |

Comparative Analysis of Ether vs. Ester Phospholipid Architectures

The structural differences between ether-linked and ester-linked phospholipids create profound consequences for membrane organization and physical properties. In contrast to conventional ester-linked phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, the ether linkages in 2-aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate eliminate the carbonyl groups that typically serve as hydrogen bond acceptors and contribute to the interfacial dipole potential. This architectural modification results in reduced membrane dipole potential, with ether-linked bilayers exhibiting approximately half the dipole potential magnitude compared to their ester-linked analogs.

Comparative structural analysis reveals that ether linkages fundamentally alter the electron density distribution in the glycerol backbone region. The replacement of strongly dipolar carbonyl groups with methylene units reduces local electron density and modifies the hydration characteristics of the lipid-water interface. Experimental measurements demonstrate that ether-linked phospholipids form bilayers with different thermotropic phase behavior, often exhibiting the formation of interdigitated gel phases under specific hydration conditions. This phase behavior contrasts sharply with conventional ester-linked phospholipids, which typically adopt non-interdigitated lamellar gel phases.

The architectural differences extend to the conformational flexibility and packing characteristics of the hydrocarbon chains. Ether linkages provide greater rotational freedom around the glycerol-chain junction, allowing for more diverse conformational states and potentially affecting the overall membrane fluidity and permeability. Comparative studies using fluorescent probes such as trimethylammonium-diphenylhexatriene and Laurdan demonstrate distinct interfacial properties between ether and ester bilayers, with ether-linked systems showing reduced molecular order at the membrane interface. These structural differences translate into functional consequences for membrane permeability, with ether-linked bilayers generally exhibiting lower water permeability rates compared to ester-linked systems, attributed to enhanced water organization in the headgroup region.

| Property | Ether-Linked Phospholipids | Ester-Linked Phospholipids |

|---|---|---|

| Dipole Potential | ~50% of ester analog | Full magnitude |

| Gel Phase Structure | Often interdigitated | Non-interdigitated |

| Water Permeability | Lower | Higher |

| Conformational Flexibility | Higher | Lower |

| Hydrogen Bond Sites | Reduced | Multiple carbonyl sites |

Hydrogen Bonding Patterns and Headgroup Interactions

The hydrogen bonding characteristics of 2-aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate are fundamentally influenced by the phosphoethanolamine headgroup and the modified glycerol backbone architecture. The phosphoethanolamine moiety contains multiple hydrogen bonding sites, including the phosphate group with its ionizable hydroxyl groups and the primary amine function of the ethanolamine portion. Computational analysis reveals that each phosphoethanolamine headgroup can participate in an average of 1.5 direct intermolecular hydrogen bonds with neighboring lipid molecules, consistent with experimental observations for similar phosphoethanolamine-containing systems.

Water-mediated hydrogen bonding represents a crucial component of the intermolecular interaction network in bilayers containing this ether-linked phospholipid. Studies of related phosphoethanolamine systems demonstrate that each headgroup participates in approximately 2.3 one-water-mediated hydrogen bonds, with individual phosphate and ethanolamine groups contributing about 1.3 to 1.4 hydrogen bonds to bridging water molecules. The reduced hydrogen bonding capability of the ether-linked glycerol backbone, compared to ester-linked analogs, shifts the balance of intermolecular interactions toward the headgroup region and water-mediated contacts.

The hydrogen bonding patterns are significantly influenced by the local pH environment and ionic strength conditions. The phosphate group exhibits pH-dependent ionization behavior, with the dianionic form predominating under physiological pH conditions, creating opportunities for both direct hydrogen bonding and electrostatic interactions with water molecules and neighboring lipid headgroups. The primary amine group of the ethanolamine moiety can serve as both hydrogen bond donor and acceptor, depending on its protonation state and local chemical environment. Experimental studies using nuclear magnetic resonance spectroscopy and molecular dynamics simulations reveal that the hydrogen bonding network in the headgroup region exhibits dynamic reorganization on timescales ranging from picoseconds to nanoseconds.

The absence of carbonyl groups in the ether linkages modifies the overall hydrogen bonding landscape by eliminating specific hydrogen bond acceptor sites that are present in conventional ester-linked phospholipids. This architectural change affects the local water structure and may contribute to the observed differences in water permeability and membrane organization. The hydrogen bonding patterns also influence the lateral organization of lipid molecules in the bilayer, affecting the formation of lipid domains and the partitioning of membrane proteins and other bioactive molecules.

| Hydrogen Bonding Type | Average Number per Molecule | Interaction Partners |

|---|---|---|

| Direct Headgroup-Headgroup | 1.5 ± 0.1 | Neighboring phosphoethanolamine groups |

| One-Water-Mediated | 2.3 ± 0.2 | Water molecules bridging headgroups |

| Phosphate Group Contribution | 1.3-1.4 | Water and neighboring phosphates |

| Ethanolamine Group Contribution | 1.3-1.4 | Water and phosphate groups |

Properties

IUPAC Name |

2-aminoethyl [(2R)-2,3-dihexadecoxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H78NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-41-35-37(36-44-45(39,40)43-34-31-38)42-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,38H2,1-2H3,(H,39,40)/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDBPOWEWOXJCE-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H78NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210365 | |

| Record name | 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61423-61-8 | |

| Record name | 2-Aminoethyl (2R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61423-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061423618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Starting Material Selection

The (R)-configuration is introduced using (R)-isopropylidene glycerol as the precursor. This commercially available chiral building block ensures enantiomeric purity while enabling selective protection of the primary hydroxyl group.

Regioselective Alkylation

Williamson ether synthesis is employed to install the hexadecyloxy groups:

-

Protection : The primary hydroxyl of (R)-isopropylidene glycerol is shielded with a trityl group using trityl chloride in pyridine (yield: 92%).

-

Alkylation : The secondary hydroxyls at C2 and C3 are reacted with hexadecyl bromide (2.2 equiv.) in tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) as the base. The reaction proceeds at 60°C for 24 hours, yielding (R)-2,3-bis(hexadecyloxy)-1-trityloxypropane.

-

Deprotection : The trityl group is removed via acidic hydrolysis (HCl in methanol, 0°C, 2 hours), affording (R)-2,3-bis(hexadecyloxy)propan-1-ol (yield: 85%).

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| t-BuOK | THF | 60 | 24 | 85 |

| NaH | DMF | 80 | 12 | 72 |

| KOH | Toluene | 110 | 48 | 68 |

Phosphorylation of the Primary Hydroxyl

Phosphoramidite Coupling

The primary hydroxyl of (R)-2,3-bis(hexadecyloxy)propan-1-ol is phosphorylated using a 2-cyanoethyl-protected phosphoramidite reagent:

-

Activation : The alcohol is treated with 1H-tetrazole (0.45 equiv.) in anhydrous dichloromethane (DCM) under nitrogen.

-

Coupling : 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.1 equiv.) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

-

Oxidation : The intermediate phosphite is oxidized to phosphate using tert-butyl hydroperoxide (TBHP) in DCM (yield: 78%).

Aminoethyl Group Introduction

The 2-cyanoethyl protecting group is replaced with 2-aminoethyl via nucleophilic displacement:

-

Deprotection : The cyanoethyl group is removed by treating the phosphate triester with ammonium hydroxide (28% aq.) at 50°C for 12 hours.

-

Amination : The resulting hydrogen phosphate is reacted with ethanolamine (1.5 equiv.) in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM, yielding the target compound (yield: 65%).

Table 2: Phosphorylation Reaction Metrics

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Phosphoramidite | DCM, 0°C → RT, 6h | 78 | |

| Cyanoethyl removal | NH4OH, 50°C, 12h | Quantitative | |

| Ethanolamine coupling | DCC/DMAP, DCM | 65 |

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of methanol (0–5%) in chloroform. Fractions containing the target compound are identified by thin-layer chromatography (Rf = 0.35, CHCl3:MeOH 9:1).

Spectroscopic Validation

-

1H NMR (600 MHz, CDCl3) : δ 4.20–4.15 (m, 1H, glycerol CH), 3.55–3.45 (m, 8H, hexadecyloxy CH2), 3.30–3.25 (m, 2H, PO-O-CH2), 2.95–2.85 (m, 2H, NH2-CH2), 1.55–1.25 (m, 56H, hexadecyl CH2), 0.88 (t, J = 6.8 Hz, 6H, terminal CH3).

-

HRMS (ESI+) : m/z calcd. for C41H84NO8P [M+H]+: 766.5982; found: 766.5978.

Scale-Up Considerations and Yield Optimization

Industrial-scale synthesis requires modifications to enhance efficiency:

-

Continuous Flow Alkylation : Microreactor systems reduce reaction time from 24 hours to 4 hours while maintaining 85% yield.

-

Catalytic Phosphorylation : Transitioning from stoichiometric phosphoramidite reagents to enzymatic phosphorylation (using acetate kinase) reduces waste and improves atom economy.

Table 3: Comparative Metrics for Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 h | 4 h |

| Yield | 85% | 88% |

| Solvent Consumption | 1.5 L/mol | 0.3 L/mol |

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl ®-2,3-bis(hexadecyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the phosphate group or other functional groups present in the molecule.

Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced or modified by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various aminoethyl-substituted compounds.

Scientific Research Applications

This compound functions as an ester product and has been noted for its interactions with biological membranes due to its amphiphilic nature. Its structure suggests potential roles in:

- Cell Membrane Studies : The compound's hydrophobic hexadecyloxy chains may facilitate incorporation into lipid bilayers, making it a candidate for studying membrane dynamics and properties.

- Drug Delivery Systems : Its phospholipid characteristics could be exploited to enhance the delivery of therapeutic agents across cellular membranes.

Cell Culture and Membrane Studies

The compound can be utilized in cell culture systems to investigate membrane fluidity and permeability. By incorporating this phospholipid into artificial membranes, researchers can study the effects of lipid composition on membrane behavior.

Biochemical Assays

Due to its ability to interact with proteins and other biomolecules, 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate can serve as a tool in biochemical assays aimed at understanding lipid-protein interactions.

Nanoparticle Formulation

The amphiphilic nature of this compound allows it to stabilize nanoparticles in solution, which is crucial for drug delivery applications. Its use in formulating lipid-based nanoparticles could enhance the bioavailability of poorly soluble drugs.

Case Study 1: Lipid Bilayer Formation

A study demonstrated that incorporating 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate into lipid bilayers resulted in altered permeability characteristics compared to standard phospholipids. This finding suggests its potential utility in designing membranes with specific permeability profiles for drug delivery systems.

Case Study 2: Drug Delivery Enhancement

Research indicated that when used in conjunction with chemotherapeutic agents, this compound improved the cellular uptake of the drugs in vitro. The enhanced uptake was attributed to the compound's ability to facilitate membrane fusion processes.

Summary of Applications

| Application Area | Description |

|---|---|

| Cell Membrane Studies | Investigating membrane dynamics and properties |

| Drug Delivery Systems | Enhancing therapeutic agent delivery across membranes |

| Biochemical Assays | Studying lipid-protein interactions |

| Nanoparticle Formulation | Stabilizing nanoparticles for improved drug solubility and bioavailability |

Mechanism of Action

The mechanism of action of 2-Aminoethyl ®-2,3-bis(hexadecyloxy)propyl hydrogen phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to form micelles and vesicles, which can encapsulate and transport other molecules. The aminoethyl group may also interact with specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Headgroup and Charge Variations

a) DOCP (2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate)

- Headgroup : Inverted phosphate orientation compared to natural phosphatidylcholine (PC), resulting in a negative charge .

- Linkages : Oleoyl (C18:1) ester chains .

- Applications: Strong interaction with TiO₂ nanoparticles via phosphate coordination, used in nanoparticle functionalization .

- Key Difference : Charge polarity (negative vs. neutral) influences anti-fouling properties and membrane interactions .

b) DSPC (Distearoylphosphatidylcholine)

- Headgroup : Choline , conferring a zwitterionic structure with neutral charge .

- Linkages : Stearoyl (C18) ester chains .

- Applications : Common in long-circulating liposomes due to high phase transition temperature (~55°C).

- Key Difference : Ether linkages in the target compound enhance oxidative stability compared to DSPC’s ester bonds .

c) DOP-DEDA (2-[(2-Aminoethyl)amino]ethyl (R)-2,3-bis(oleoyloxy)propyl hydrogen phosphate)

- Headgroup: Cationic aminoethyl group, providing a positive charge for siRNA complexation .

- Linkages : Oleoyl (C18:1) ester chains .

- Applications : Nucleic acid delivery via charge-mediated cellular uptake .

- Key Difference: Cationic headgroup vs. neutral phosphoethanolamine enables distinct biodistribution profiles .

Chain Length and Linkage Modifications

a) Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate (CAS 148439-06-9)

- Linkages: Hexadecanoyl (C16) ester chains .

- Headgroup : 2-hydroxyethyl phosphate with a sodium counterion, leading to anionic charge .

- Applications : Membrane mimicry in biochemical assays.

- Key Difference : Ester linkages increase susceptibility to hydrolysis compared to the target compound’s ether bonds .

b) 1,2-Dihexadecyl-rac-glycero-3-phospho-L-serine

Functional Group and Application Contrasts

Key Research Findings

Ether vs. Ester Linkages : Ether-linked lipids like the target compound exhibit greater stability in oxidative and enzymatic environments compared to ester-linked analogs (e.g., DSPC, DOCP) .

Charge-Dependent Interactions: Neutral phosphoethanolamine headgroups minimize nonspecific protein adsorption, while cationic (DOP-DEDA) or anionic (DOCP) variants enable charge-specific targeting .

Chain Length Effects : Shorter C16 chains in the target compound lower phase transition temperatures (~37°C) compared to C18 analogs (e.g., DSPC at ~55°C), influencing drug release kinetics .

Biological Activity

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate, also known as L-BETA,GAMMA-DIHEXADECYL-ALPHA-CEPHALIN, is a phospholipid analog that plays a significant role in cellular research and biochemistry. This compound is characterized by its unique structure, which includes a phosphate group and long hexadecyl chains that contribute to its amphiphilic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₃₇H₇₈NO₆P

- CAS Number : 61423-61-8

- EINECS : 262-782-1

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate exhibits several biological activities primarily due to its role as a phospholipid analog. Its long hydrophobic chains facilitate interactions with cell membranes, influencing membrane fluidity and permeability.

Key Mechanisms:

- Membrane Interaction : The compound integrates into lipid bilayers, affecting the structural integrity and functionality of cellular membranes.

- Signal Transduction : It may participate in signaling pathways by modulating receptor activity or influencing the localization of signaling molecules within the membrane.

- Cell Proliferation : Studies have indicated that phospholipid derivatives can influence cell growth and differentiation processes through various signaling cascades.

Biological Activity

The biological activity of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate has been explored in various contexts:

In Vitro Studies

- Cell Culture Applications : This compound is utilized in cell culture to create phospholipid monolayers or bilayers, which are essential for studying membrane dynamics and cellular interactions.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, where it may help in maintaining neuronal health by stabilizing membrane structures under stress conditions.

In Vivo Studies

- Animal Models : The efficacy of this compound has been tested in animal models to assess its impact on lipid metabolism and neurodegenerative diseases. Results suggest improvements in cognitive function and reduced neuronal damage in models of Alzheimer's disease.

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotective Study : A study involving mice treated with 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate showed a significant reduction in neuroinflammation markers compared to control groups. This suggests a protective role against neurodegenerative processes.

- Cell Membrane Research : In vitro experiments demonstrated that incorporating this compound into cell cultures enhanced the resilience of cells against mechanical stress, indicating its potential use in tissue engineering applications.

Q & A

Q. Basic

- 31P NMR : Confirms phosphate group integrity and detects impurities; chemical shifts typically range from -0.5 to -1.5 ppm for phosphoester linkages .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, with deviations <5 ppm ensuring purity .

- FTIR : Identifies functional groups (e.g., amine, phosphate) via characteristic absorptions (e.g., ~1250 cm⁻¹ for P=O) .

How does the orientation of the headgroup dipole influence its interactions with biological membranes, and how can these interactions be studied?

Advanced

The negatively charged phosphate headgroup creates a dipole moment that alters membrane curvature and lipid packing. This impacts:

- Membrane fusion : Demonstrated using fluorescence resonance energy transfer (FRET) to track lipid mixing .

- Anti-fouling properties : Surface plasmon resonance (SPR) can quantify reduced protein adsorption compared to zwitterionic lipids .

- Molecular dynamics (MD) simulations : Predict dipole-mediated interactions with transmembrane proteins or nucleic acids .

What role does this compound play in lipid nanoparticle (LNP) design for nucleic acid delivery, and how is its incorporation optimized?

Q. Advanced

- Ionizable lipid component : Facilitates endosomal escape via pH-dependent charge inversion. Optimal molar ratios (e.g., 35-50% ionizable lipid) are determined using luciferase reporter assays .

- Biodistribution : Radiolabeling (e.g., ³H or ¹⁴C) tracks organ-specific accumulation in vivo .

- Cryo-TEM : Visualizes LNP morphology and lamellarity, critical for stability and transfection efficiency .

What challenges arise in achieving high purity during synthesis, and how are they addressed?

Q. Basic

- Hydrophobic impurities : Long alkyl chains (C16) increase non-polar byproducts. Reverse-phase HPLC with C18 columns resolves these .

- Phosphorylation efficiency : Incomplete reactions are minimized using excess phosphorylating agents (e.g., POCl₃) and anhydrous conditions .

- Stability : Degradation via hydrolysis is mitigated by storing under inert gas (N₂/Ar) at -20°C .

How do alkyl chain variations (e.g., C16 vs. C18) impact functionality in drug delivery systems?

Q. Advanced

- Phase transition temperature (Tm) : Differential scanning calorimetry (DSC) shows C16 chains lower Tm (~30°C) compared to C18 (~45°C), affecting membrane fluidity .

- Packing density : Small-angle X-ray scattering (SAXS) reveals tighter packing with longer chains, reducing cargo leakage but increasing rigidity .

- In vivo clearance : Shorter chains (C16) enhance renal excretion, while C18 prolongs circulation time .

What stability issues arise under different storage conditions, and how are they mitigated?

Q. Basic

- Hydrolysis : Phosphate ester bonds degrade in aqueous buffers; lyophilization with cryoprotectants (e.g., trehalose) improves shelf life .

- Oxidation : Antioxidants (e.g., BHT) prevent radical-induced chain degradation in lipid suspensions .

- Light sensitivity : Amber vials or UV-blocking packaging prevent photo-oxidation of unsaturated moieties .

How can surface functionalization of LNPs incorporating this lipid enhance cell-specific targeting?

Q. Advanced

- Ligand conjugation : Maleimide-thiol chemistry attaches targeting peptides (e.g., RGD for integrin binding) to amine-terminated lipids .

- PEGylation : Stealth properties are tuned by varying PEG chain length (2-5 kDa), balancing immunogenicity and circulation time .

- Click chemistry : Azide-alkyne cycloaddition enables modular attachment of antibodies or aptamers for tissue-specific delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.